[3-({[(tert-Butoxy)carbonyl]amino}methyl)-5-fluorophenyl]boronic acid
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Overview
Description
[3-({[(tert-Butoxy)carbonyl]amino}methyl)-5-fluorophenyl]boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-aminomethyl-5-fluorophenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently .
Chemical Reactions Analysis
Types of Reactions
[3-({[(tert-Butoxy)carbonyl]amino}methyl)-5-fluorophenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or alcohols.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce alcohols or amines.
Scientific Research Applications
[3-({[(tert-Butoxy)carbonyl]amino}methyl)-5-fluorophenyl]boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for biological studies.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of [3-({[(tert-Butoxy)carbonyl]amino}methyl)-5-fluorophenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting specific biomolecules . The Boc group serves as a protecting group, allowing selective reactions to occur at other sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the Boc protecting group and fluorine atom, making it less selective in certain reactions.
4-Fluorophenylboronic acid: Similar structure but without the Boc group, leading to different reactivity and applications.
N-Boc-protected amino acids: Share the Boc protecting group but differ in the presence of the boronic acid moiety.
Uniqueness
The presence of both the Boc protecting group and the fluorine atom on the phenyl ring makes [3-({[(tert-Butoxy)carbonyl]amino}methyl)-5-fluorophenyl]boronic acid unique. This combination allows for selective reactions and specific applications in various fields, distinguishing it from other boronic acid derivatives.
Properties
IUPAC Name |
[3-fluoro-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO4/c1-12(2,3)19-11(16)15-7-8-4-9(13(17)18)6-10(14)5-8/h4-6,17-18H,7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGIURVEHRMCIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CNC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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